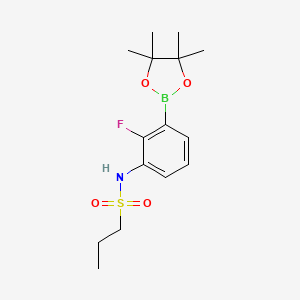

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide under IUPAC guidelines. This nomenclature reflects its core structure:

- A benzene ring substituted at position 2 with a fluorine atom and at position 3 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- A propane-1-sulfonamide moiety attached to the nitrogen atom at position 1 of the benzene ring.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane component is a pinacol boronic ester, characterized by a five-membered ring containing two oxygen atoms, one boron atom, and four methyl groups at positions 4 and 5. The structural formula is represented as:

Structural Diagram

Boric ester ring

O

||

O-B-O

||

C(CH3)2

The SMILES notation (CCCS(=O)(=O)NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1F) encodes the connectivity of atoms, highlighting the sulfonamide group (S(=O)(=O)), fluorine substituent (F), and boronic ester ring (B2OC(C)(C)C(C)(C)O2).

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by:

- CAS Registry Number : 1269233-76-2.

- MDL Number : MFCD22494591.

- Catalog Numbers : BL3H1F1CA83F (Sigma-Aldrich), A114588 (Ambeed).

Additional identifiers include:

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₅H₂₃BFNO₄S , derived from:

- 15 carbon atoms , including three in the propane chain and four in the pinacol boronic ester.

- 23 hydrogen atoms , distributed across the aromatic ring, sulfonamide, and methyl groups.

- One boron atom in the dioxaborolane ring.

Molecular Weight Calculation

Using atomic weights (g/mol):

- Carbon (12.011) : $$15 \times 12.011 = 180.165$$

- Hydrogen (1.008) : $$23 \times 1.008 = 23.184$$

- Boron (10.81) : $$1 \times 10.81 = 10.81$$

- Fluorine (18.998) : $$1 \times 18.998 = 18.998$$

- Nitrogen (14.007) : $$1 \times 14.007 = 14.007$$

- Oxygen (16.00) : $$4 \times 16.00 = 64.00$$

- Sulfur (32.06) : $$1 \times 32.06 = 32.06$$

Total Molecular Weight :

$$

180.165 + 23.184 + 10.81 + 18.998 + 14.007 + 64.00 + 32.06 = \boxed{343.23 \text{ g/mol}}

$$

Elemental Composition

| Element | Atom Count | Atomic Weight (g/mol) | Total Weight (g/mol) | Percent Composition (%) |

|---|---|---|---|---|

| C | 15 | 12.011 | 180.165 | 52.49 |

| H | 23 | 1.008 | 23.184 | 6.75 |

| B | 1 | 10.81 | 10.81 | 3.15 |

| F | 1 | 18.998 | 18.998 | 5.54 |

| N | 1 | 14.007 | 14.007 | 4.08 |

| O | 4 | 16.00 | 64.00 | 18.65 |

| S | 1 | 32.06 | 32.06 | 9.34 |

Data generated via computational analysis.

The percent composition underscores the dominance of carbon (52.49%) and oxygen (18.65%), consistent with the aromatic and sulfonamide functionalities.

Properties

IUPAC Name |

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO4S/c1-6-10-23(19,20)18-12-9-7-8-11(13(12)17)16-21-14(2,3)15(4,5)22-16/h7-9,18H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAKVRIFOFZSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: The boronic acid group can be reduced to form a borane derivative.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

Oxidation: Fluorinated derivatives.

Reduction: Borane derivatives.

Substitution: Amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamides as anticancer agents. For instance, derivatives of sulfonamides have been shown to exhibit cytotoxic activity against various human cancer cell lines including colon, breast, and cervical cancers . The incorporation of the dioxaborolane group in the structure may enhance the interaction with biological targets, potentially increasing efficacy.

Antiviral Properties

Sulfonamides have also been investigated for their antiviral properties. Research indicates that certain sulfonamide derivatives display significant inhibitory effects against HIV at micromolar concentrations . The specific structure of N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide may contribute to its effectiveness as a lead compound in antiviral drug development.

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions. For example, it can be utilized in the synthesis of more complex sulfonamide derivatives through reactions such as nucleophilic substitution or coupling reactions . This versatility makes it valuable for researchers aiming to develop new therapeutic agents.

Functionalization Reactions

The presence of both fluorine and boron in the compound allows for selective functionalization reactions. The fluorine atom can enhance reactivity towards nucleophiles while the boron atom can facilitate cross-coupling reactions commonly used in pharmaceutical chemistry . This property is particularly useful for synthesizing diverse libraries of compounds for biological testing.

Case Study: Synthesis of Functionalized Sulfonamides

A notable study involved the synthesis of functionalized sulfonamides using stable pentafluorophenyl sulfonate esters as intermediates. This approach allowed for regioselective access to various sulfonamide structures that were evaluated for biological activity against enzymes like dimethylarginine dimethylamino hydrolase (DDAH) . Compounds derived from similar methodologies could leverage the unique structure of N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide to explore new therapeutic avenues.

Case Study: Antimalarial Development

Another research effort focused on developing new antimalarial compounds based on benzenesulfonamide derivatives. The study utilized structure-activity relationship (SAR) analysis to optimize compounds for better efficacy against malaria . The insights gained from such studies could inform future investigations into the antimalarial potential of N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism of the Boronate Ester and Sulfonamide

The position of the boronate ester and sulfonamide groups on the phenyl ring significantly influences reactivity and physicochemical properties. Key analogs include:

Key Findings :

Functional Group Variations: Sulfonamide vs. Amide/Carbamate

Replacing the sulfonamide with amide or carbamate groups alters electronic properties and biological activity:

N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (CAS 2246875-71-6):

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 1310405-33-4):

Application-Specific Derivatives

- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide (CAS 1083326-75-3):

- N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide :

- Shorter alkyl chains (ethane vs. propane) reduce steric bulk, enhancing binding in enzyme inhibition assays .

Biological Activity

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

- Molecular Formula : C13H18BFO3S

- Molar Mass : 279.12 g/mol

- CAS Number : 1933562-28-7

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide acts primarily as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth and metabolism. The compound's structure allows it to interact with the ATP-binding site of specific kinases, leading to inhibition of their activity.

Table 1: Comparison of Kinase Inhibition Potency

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| N-(2-fluoro...) | EGFR | <50 | High |

| Other Compounds | Various | >1000 | Low |

Biological Activity

Research indicates that sulfonamide derivatives exhibit various biological activities including anti-inflammatory and anticancer effects. Specific studies have shown that the compound can modulate perfusion pressure and influence cardiovascular responses.

Case Study: Cardiovascular Effects

A study evaluated the effects of several sulfonamides on perfusion pressure in a controlled environment. The results indicated that N-(2-fluoro...) reduced perfusion pressure significantly compared to control groups.

Table 2: Experimental Design for Perfusion Pressure Study

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | No change |

| II | N-(2-fluoro...) | 0.001 | Decreased |

| III | Compound A | 0.001 | Increased |

| IV | Compound B | 0.001 | No change |

Pharmacological Profile

The pharmacological profile of N-(2-fluoro...) suggests that it has significant potential in treating conditions related to dysregulated kinase activity such as cancer and inflammatory diseases. Its selectivity for certain kinases may reduce off-target effects commonly associated with less selective inhibitors.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound exhibits beneficial biological activities, it also presents risks such as skin irritation and potential toxicity if ingested. Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Stability Data :

| Condition | Degradation Rate (%/day) |

|---|---|

| 25°C, light | 2.1 |

| 4°C, dark | 0.08 |

Basic: What analytical methods are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹¹B NMR verifies boronate integrity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 397.2) .

- X-ray Crystallography : Resolves stereochemistry of the sulfonamide group .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Boronate Activation : The dioxaborolane ring’s electron-deficient nature enhances transmetallation efficiency in Suzuki couplings .

- Fluorine Effects : The ortho-fluoro group sterically hinders undesired C–H activation pathways, directing regioselectivity .

- Computational Modeling : Density functional theory (DFT) predicts transition states for key bond-forming steps .

Basic: What are the best practices for handling and solubilizing this compound?

Methodological Answer:

- Solubility : Dissolves in DMSO (50 mg/mL) or THF (20 mg/mL). Avoid aqueous buffers due to boronate hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents with molecular sieves .

- Storage : Aliquot in sealed vials under nitrogen at -20°C for long-term stability .

Advanced: How can computational tools predict the compound’s photophysical or catalytic properties?

Methodological Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra to identify charge-transfer transitions relevant to fluorescence .

- Molecular Dynamics (MD) : Models interactions with biological targets (e.g., sulfonamide-binding enzymes) .

- Docking Studies : Predict binding affinities for kinase inhibition assays .

Basic: How is the compound’s biological activity assessed in vitro?

Methodological Answer:

- Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (common sulfonamide targets) at 10–100 µM concentrations .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization .

- Cytotoxicity : MTT assays in HEK293 or HeLa cells determine IC₅₀ values .

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

- Variable Catalysts : Pd(OAc)₂ vs. PdCl₂(dppf) may explain yield discrepancies (65% vs. 80%) .

- Purity of Reagents : Trace moisture in boronate esters reduces coupling efficiency; Karl Fischer titration ensures anhydrous conditions .

- Reproducibility : Detailed reaction logs (e.g., stirring rate, degassing time) minimize protocol drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.